4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine 4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857099
InChI: InChI=1S/C11H18N4/c1-14(2)9-4-6-15(8-9)11-3-5-13-7-10(11)12/h3,5,7,9H,4,6,8,12H2,1-2H3
SMILES:
Molecular Formula: C11H18N4
Molecular Weight: 206.29 g/mol

4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine

CAS No.:

Cat. No.: VC15857099

Molecular Formula: C11H18N4

Molecular Weight: 206.29 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine -

Specification

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
IUPAC Name 4-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine
Standard InChI InChI=1S/C11H18N4/c1-14(2)9-4-6-15(8-9)11-3-5-13-7-10(11)12/h3,5,7,9H,4,6,8,12H2,1-2H3
Standard InChI Key PVSPSMOIRSMDFT-UHFFFAOYSA-N
Canonical SMILES CN(C)C1CCN(C1)C2=C(C=NC=C2)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine is defined by the IUPAC name 3-amino-4-[3-(dimethylamino)pyrrolidin-1-yl]pyridine. Its structure combines a pyridine ring with a pyrrolidine moiety substituted at the 3-position with a dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2). Key physicochemical properties include:

PropertyValueSource
Molecular formulaC11H18N4\text{C}_{11}\text{H}_{18}\text{N}_4
Molecular weight206.29 g/mol
Purity≥95%
Storage conditionsCool, dry environment

The compound’s planar pyridine ring facilitates π-π stacking interactions, while the pyrrolidine’s tertiary amine group enhances solubility in polar solvents .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of 4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine involves multi-step reactions, typically starting with functionalization of pyridine precursors. A proposed route includes:

  • Amination of 4-chloropyridin-3-amine with 3-(dimethylamino)pyrrolidine under nucleophilic aromatic substitution conditions.

  • Catalytic hydrogenation to reduce intermediate nitro groups, if applicable .

Exact reaction conditions and yields remain proprietary, though similar compounds are synthesized using palladium-catalyzed couplings or reductive amination .

Structural Analogues and Activity Trends

Modifications to the pyrrolidine or pyridine moieties significantly impact biological activity. For example:

  • Alkoxy substituents on pyridine enhance analgesic potency in related compounds .

  • Elongated alkyl linkers between the pyrrolidine and aryl groups reduce solubility but improve blood-brain barrier penetration .

Pharmacological and Biological Research

Antimicrobial Applications

The compound’s classification under "Antibiotic and Antivirus" categories suggests broad-spectrum activity . Pyridine derivatives are known to inhibit bacterial DNA gyrase and viral proteases, but mechanistic studies are required .

Applications in Chemical Research

Fluorescent Probes and Staining Agents

As a fluorescent probe precursor, the compound’s amine group enables conjugation with fluorophores like fluorescein isothiocyanate (FITC) . Applications include:

  • Cellular imaging: Tracking neurotransmitter uptake in neuronal cells.

  • Protein labeling: Site-specific modification via Schiff base formation .

Drug Discovery Scaffold

Its dual heterocyclic system makes it a versatile scaffold for designing:

  • Kinase inhibitors: Pyridine mimics ATP-binding motifs.

  • GPCR ligands: Pyrrolidine’s conformational flexibility aids receptor binding .

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